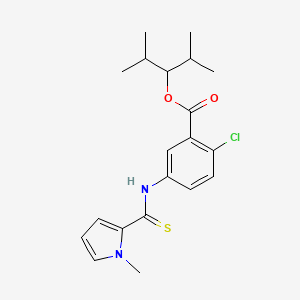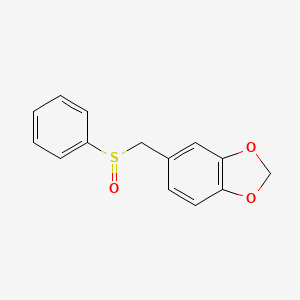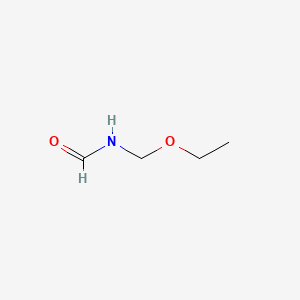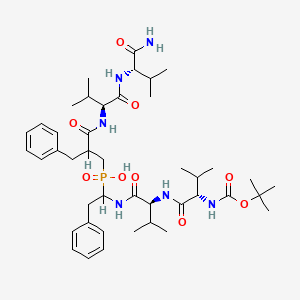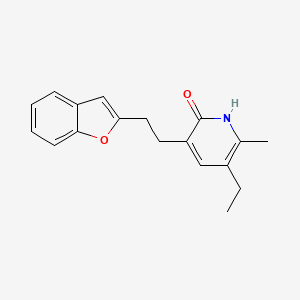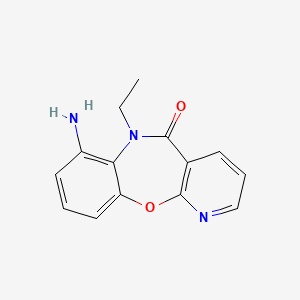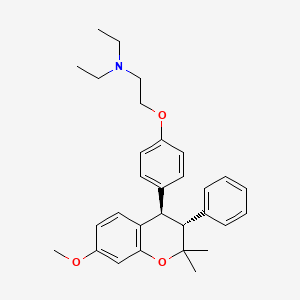
Des(pyrrolidinyl)diethylamino ormeloxifene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Des(pyrrolidinyl)diethylamino ormeloxifene is a derivative of ormeloxifene, a selective estrogen receptor modulator (SERM). Ormeloxifene is known for its nonsteroidal contraceptive properties and is primarily used in India. This compound retains the core structure of ormeloxifene but includes modifications that may enhance its pharmacological profile .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of des(pyrrolidinyl)diethylamino ormeloxifene involves multiple steps, starting from the core structure of ormeloxifene. The key steps include:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors to form the pyrrolidine ring.
Introduction of Diethylamino Group: The diethylamino group is introduced through nucleophilic substitution reactions.
Final Assembly: The final step involves the coupling of the pyrrolidinyl and diethylamino groups to the ormeloxifene core under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Processing: Used for initial synthesis and small-scale production.
Continuous Flow Processing: Employed for large-scale production to enhance efficiency and consistency.
化学反応の分析
Types of Reactions
Des(pyrrolidinyl)diethylamino ormeloxifene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: Used to reduce specific functional groups, affecting the compound’s pharmacological properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .
科学的研究の応用
Des(pyrrolidinyl)diethylamino ormeloxifene has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of structural modifications on SERM activity.
Biology: Investigated for its potential effects on cellular signaling pathways and gene expression.
Medicine: Explored for its contraceptive properties and potential therapeutic effects in conditions like breast cancer and osteoporosis.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用機序
Des(pyrrolidinyl)diethylamino ormeloxifene exerts its effects through selective modulation of estrogen receptors. It has both estrogenic and anti-estrogenic activities, depending on the target tissue. The compound inhibits endometrial receptivity to blastocyst signals, preventing implantation without affecting other reproductive processes. This mechanism involves interaction with estrogen receptors and modulation of downstream signaling pathways .
類似化合物との比較
Similar Compounds
Ormeloxifene: The parent compound, known for its contraceptive properties.
Levormeloxifene: An isomer of ormeloxifene with similar pharmacological effects.
Tamoxifen: Another SERM used primarily in the treatment of breast cancer
Uniqueness
Des(pyrrolidinyl)diethylamino ormeloxifene is unique due to its specific structural modifications, which may enhance its pharmacological profile compared to other SERMs. These modifications can potentially improve its efficacy and reduce side effects .
特性
CAS番号 |
78994-27-1 |
|---|---|
分子式 |
C30H37NO3 |
分子量 |
459.6 g/mol |
IUPAC名 |
N,N-diethyl-2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethanamine |
InChI |
InChI=1S/C30H37NO3/c1-6-31(7-2)19-20-33-24-15-13-22(14-16-24)28-26-18-17-25(32-5)21-27(26)34-30(3,4)29(28)23-11-9-8-10-12-23/h8-18,21,28-29H,6-7,19-20H2,1-5H3/t28-,29+/m1/s1 |
InChIキー |
OJOPTOCSKFDBFQ-WDYNHAJCSA-N |
異性体SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[C@H]2[C@@H](C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4 |
正規SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C2C(C(OC3=C2C=CC(=C3)OC)(C)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




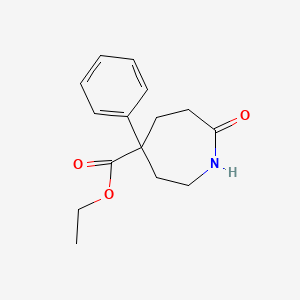
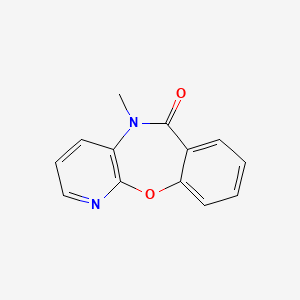
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

